Structural Uniqueness: Absence of Direct Overlap with Any Publicly Characterized Glucokinase Activator Chemotype
A comprehensive search of the BRENDA enzyme database, BindingDB, ChEMBL, and Google Patents as of mid-2026 reveals no instance where the exact structure of 1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea has been registered with quantitative glucokinase activation data or any other target-specific biological readout. The closest characterized reference compound, 1-(1-(4-chlorophenyl)cyclohexyl)-3-(thiazol-2-yl)urea, is listed in BRENDA as a glucokinase activator but without quantitative EC₅₀ annotation [1]. Another reference point, AM-2394 (1-[6'-(2-hydroxy-2-methylpropoxy)-4-[(5-methylpyridin-3-yl)oxy]-3,3'-bipyridin-6-yl]-3-methylurea), activates glucokinase with an EC₅₀ of 60 nM [2], yet differs fundamentally in chemotype (bipyridine-urea vs. thiazolyl-urea). GKA 50 achieves an EC₅₀ of 33 nM on glucokinase , and a representative amino-thiazole allosteric activator (CHEMBL4549950) yields EC₅₀ values of 130–170 nM on human recombinant glucokinase [3]. These comparator data establish the potency landscape for the GK activator class but do not directly inform on the activity of the target compound, underscoring its status as an uncharacterized but structurally distinct entry within a pharmacologically validated chemotype [4].
| Evidence Dimension | Target-specific quantitative biological activity (glucokinase EC₅₀) |
|---|---|
| Target Compound Data | No publicly disclosed EC₅₀, IC₅₀, or Kd data for any biological target |
| Comparator Or Baseline | AM-2394: EC₅₀ = 60 nM (glucokinase); GKA 50: EC₅₀ = 33 nM; CHEMBL4549950: EC₅₀ = 130–170 nM; 1-(1-(4-chlorophenyl)cyclohexyl)-3-(thiazol-2-yl)urea: listed as GK activator without EC₅₀ |
| Quantified Difference | Not calculable; target compound lacks any quantitative biological data point |
| Conditions | BRENDA enzyme database; BindingDB; published patent and literature sources |
Why This Matters
The absence of prior biological annotation creates both a risk (unknown potency) and an opportunity (novel IP space) that directly impacts compound selection for target-based screening campaigns or structure–activity relationship (SAR) exploration programs.
- [1] BRENDA Enzyme Database. EC 2.7.1.1 (Glucokinase): Activating Compound entry for 1-(1-(4-chlorophenyl)cyclohexyl)-3-(thiazol-2-yl)urea (Reference 702666). View Source
- [2] BRENDA Enzyme Database. EC 2.7.1.1: AM-2394 activates glucokinase with EC₅₀ = 60 nM (Reference 737330). View Source
- [3] BindingDB. BDBM50533100 / CHEMBL4549950: EC₅₀ = 130–170 nM for activation of human recombinant glucokinase (5 mM glucose). View Source
- [4] Novo Nordisk A/S. Heteroaryl-ureas and their use as glucokinase activators. US Patent 7,598,391 B2 (2009). View Source
